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Compound of Interest

Compound Name: Ethyl 2-(morpholin-3-yl)acetate

Cat. No.: B1279698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of Ethyl 2-(morpholin-3-yl)acetate. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted spectroscopic data based

on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This guide is intended to serve as a practical resource for researchers in the fields of

organic chemistry, medicinal chemistry, and drug development for the analysis of this and

structurally related molecules.

Chemical Structure
Compound Name: Ethyl 2-(morpholin-3-yl)acetate CAS Number: 81684-84-6[1] Molecular

Formula: C₈H₁₅NO₃[1] Molecular Weight: 173.21 g/mol [1] Structure:
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Figure 1. Chemical Structure of Ethyl 2-(morpholin-3-yl)acetate

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(morpholin-3-
yl)acetate. These predictions are based on established principles of NMR, IR, and MS and are

intended to guide the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 q 2H -O-CH₂-CH₃

~3.9 - 3.7 m 2H
Morpholine H (position

5)

~3.6 - 3.4 m 1H
Morpholine H (position

3)

~3.2 - 3.0 m 1H
Morpholine H (position

2)

~2.9 - 2.7 m 1H
Morpholine H (position

2)

~2.6 - 2.4 m 2H -CH₂-COO-

~2.0 (broad) s 1H NH

~1.25 t 3H -O-CH₂-CH₃

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Type Assignment

~172 C C=O (Ester)

~68 CH₂ Morpholine C (position 5)

~61 CH₂ -O-CH₂-CH₃

~50 CH Morpholine C (position 3)

~46 CH₂ Morpholine C (position 2)

~45 CH₂ Morpholine C (position 6)

~40 CH₂ -CH₂-COO-

~14 CH₃ -O-CH₂-CH₃
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Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch

2980-2850 Strong C-H Stretch (Aliphatic)

~1735 Strong C=O Stretch (Ester)

1250-1050 Strong C-O Stretch (Ester and Ether)

~1120 Strong C-N Stretch

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)

m/z Ion Type

174.11 [M+H]⁺

196.10 [M+Na]⁺

86.06 [M-CH₂COOEt+H]⁺

Experimental Protocols
The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra of

organic compounds like Ethyl 2-(morpholin-3-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][3] To ensure

accurate chemical shift referencing, the solvent may contain a small amount of

tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is

locked onto the deuterium signal of the solvent and properly shimmed to achieve a

homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3] For a sufficient

signal-to-noise ratio, 8 to 16 scans are typically co-added.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the

spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift

scale to the residual solvent peak or TMS (0.00 ppm). Integrate the signals to determine the

relative number of protons.[2]

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated

solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.[4]

Instrument Setup: The instrument is set up similarly to ¹H NMR, with locking and shimming.

Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling

to simplify the spectrum to single lines for each unique carbon atom.[4][5] A wider spectral

width (e.g., 0-220 ppm) is used.[5] Due to the lower sensitivity and longer relaxation times of

carbon nuclei, a larger number of scans (hundreds to thousands) and a longer relaxation

delay may be necessary.[4][6] DEPT (Distortionless Enhancement by Polarization Transfer)

experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

[7]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the liquid between two salt plates (e.g., NaCl or KBr).[8]

Solid Film: For a solid sample, dissolve a small amount in a volatile solvent (e.g.,

methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to

evaporate, leaving a thin film of the compound.[9]
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KBr Pellet: Alternatively, grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly on the ATR crystal. This is a common and convenient method.[10]

Data Acquisition: Place the sample in the IR spectrometer. Record a background spectrum of

the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The

instrument measures the absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically around 10-100 µg/mL)

in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11] High

concentrations should be avoided to prevent detector saturation and contamination.[11] It is

crucial that the sample is free of non-volatile salts.[11]

Ionization: The sample solution is introduced into the mass spectrometer. For a molecule like

Ethyl 2-(morpholin-3-yl)acetate, a soft ionization technique such as Electrospray Ionization

(ESI) is suitable.[12] ESI generates charged molecules with minimal fragmentation, typically

producing protonated molecules [M+H]⁺.[13]

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

[14]

Detection: The separated ions are detected, and their abundance is recorded. The resulting

mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry

(HRMS) can be used to determine the elemental composition from the exact mass.[13]

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structural Elucidation

Compound Synthesis
or Purification

Prepare Samples
(NMR, IR, MS)

NMR Spectroscopy
(¹H, ¹³C, DEPT) IR Spectroscopy Mass Spectrometry

(e.g., ESI-MS)

Process NMR Data
(FT, Phasing, Integration)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Interpret Spectra

Confirm Structure
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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